Lipophilicity (LogP) Differentiation from Common Purine Isosteres
The lipophilicity of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one (CAS 848691-22-5), as measured by its calculated LogP value, differs substantially from that of other common purine isosteres such as pyrazolo[3,4-d]pyrimidine. The target compound exhibits a LogP of approximately 0.51 , whereas the pyrazolo[3,4-d]pyrimidine core typically yields LogP values in the range of 1.2–1.8, depending on substitution [1]. This ~0.7–1.3 log unit difference translates to a 5- to 20-fold variation in predicted membrane permeability and oral absorption, which can critically influence the pharmacokinetic profile of derived analogues [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.51 |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine core (LogP = 1.2–1.8) |
| Quantified Difference | ΔLogP ≈ 0.7–1.3 (5- to 20-fold difference in predicted permeability) |
| Conditions | Calculated LogP values using standard cheminformatics software |
Why This Matters
This quantitative lipophilicity difference directly impacts the design of bioavailable drug candidates and the selection of appropriate building blocks for medicinal chemistry campaigns.
- [1] Elgiushy, H. R., et al. (2020). Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. Medical Sciences Forum, 14(1), 4. View Source
